

4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

properties

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Compound of Interest

Compound Name: C15H16FN3OS2

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An In-depth Technical Guide to the Properties of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE and its Analogs

Abstract

This technical guide provides a comprehensive overview of the known and predicted properties of the novel chemical entity, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE. Due to the limited availability of direct experimental data for this specific compound, this document leverages extensive research on structurally related 2,4,6-trisubstituted pyrimidine and morpholinopyrimidine derivatives to infer its physicochemical properties, potential biological activities, and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding for future investigation of this compound and its analogs.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] The functionalization of the pyrimidine ring at the 2, 4, and 6 positions allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents. The morpholine moiety is another important pharmacophore, often incorporated into drug candidates to improve their physicochemical properties and biological activity.[2] The title

compound, 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE, combines these key structural features, suggesting its potential as a bioactive molecule. This guide will explore its properties based on the current understanding of similar chemical structures.

Physicochemical Properties

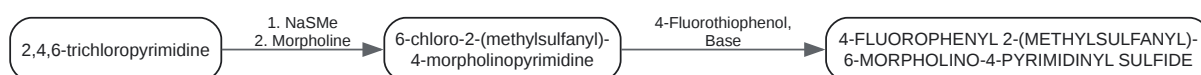
While experimental data for the title compound is scarce, some basic properties are known. These are summarized in the table below. Additional properties can be predicted using computational models, which are valuable for initial assessment in a drug discovery pipeline.

Property	Value	Source
CAS Number	339017-79-7	Publicly available data
Molecular Formula	C ₁₅ H ₁₆ FN ₃ OS ₂	Publicly available data
Molecular Weight	337.44 g/mol	Publicly available data
Predicted Boiling Point	546.1 ± 50.0 °C	Publicly available data
Predicted pKa	5.25 ± 0.43	Publicly available data
Predicted LogP	4.2 ± 0.5	Computational prediction
Predicted Solubility	Low in water	Inferred from structure

Synthesis and Experimental Protocols

A general synthetic route for 2,4,6-trisubstituted pyrimidines can be adapted for the synthesis of the title compound. A plausible synthetic workflow is outlined below.

General Synthetic Workflow



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Caption: Plausible synthetic route for the target compound.

Representative Experimental Protocol for Synthesis

The synthesis of 2,4,6-trisubstituted pyrimidines often involves sequential nucleophilic substitution reactions on a di- or tri-halogenated pyrimidine precursor. The following is a representative protocol that could be adapted for the synthesis of the title compound, based on established methods for similar structures.^{[3][4]}

Step 1: Synthesis of 4,6-dichloro-2-(methylsulfanyl)pyrimidine

To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF), one equivalent of sodium thiomethoxide is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

Step 2: Synthesis of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine

To a solution of 4,6-dichloro-2-(methylsulfanyl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF), one equivalent of morpholine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is heated to 80-100 °C and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE

To a solution of 6-chloro-2-(methylsulfanyl)-4-morpholinopyrimidine in a suitable solvent such as DMF, one equivalent of 4-fluorothiophenol and a base (e.g., potassium carbonate or sodium hydride) are added. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The workup and purification would be similar to the previous step to afford the final product.

Predicted Biological Activity and Mechanism of Action

While the specific biological targets of 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE have not been reported, analysis of its structural motifs allows for the formulation of strong hypotheses regarding its potential activities.

Kinase Inhibition

The morpholinopyrimidine scaffold is a well-established core for kinase inhibitors. Numerous derivatives have been shown to target various kinases, including:

- **PI3K/mTOR:** The morpholine oxygen can form a critical hydrogen bond with the hinge region of the ATP-binding site of PI3K and mTOR.[2]
- **p38 MAP Kinase:** Substituted pyrimidines have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[5]
- **Aurora Kinases:** The pyrimidine core is also found in inhibitors of Aurora kinases, which are involved in cell cycle regulation.
- **Other Kinases:** The versatility of the substituted pyrimidine scaffold has led to the development of inhibitors for a wide range of other kinases.[6][7]

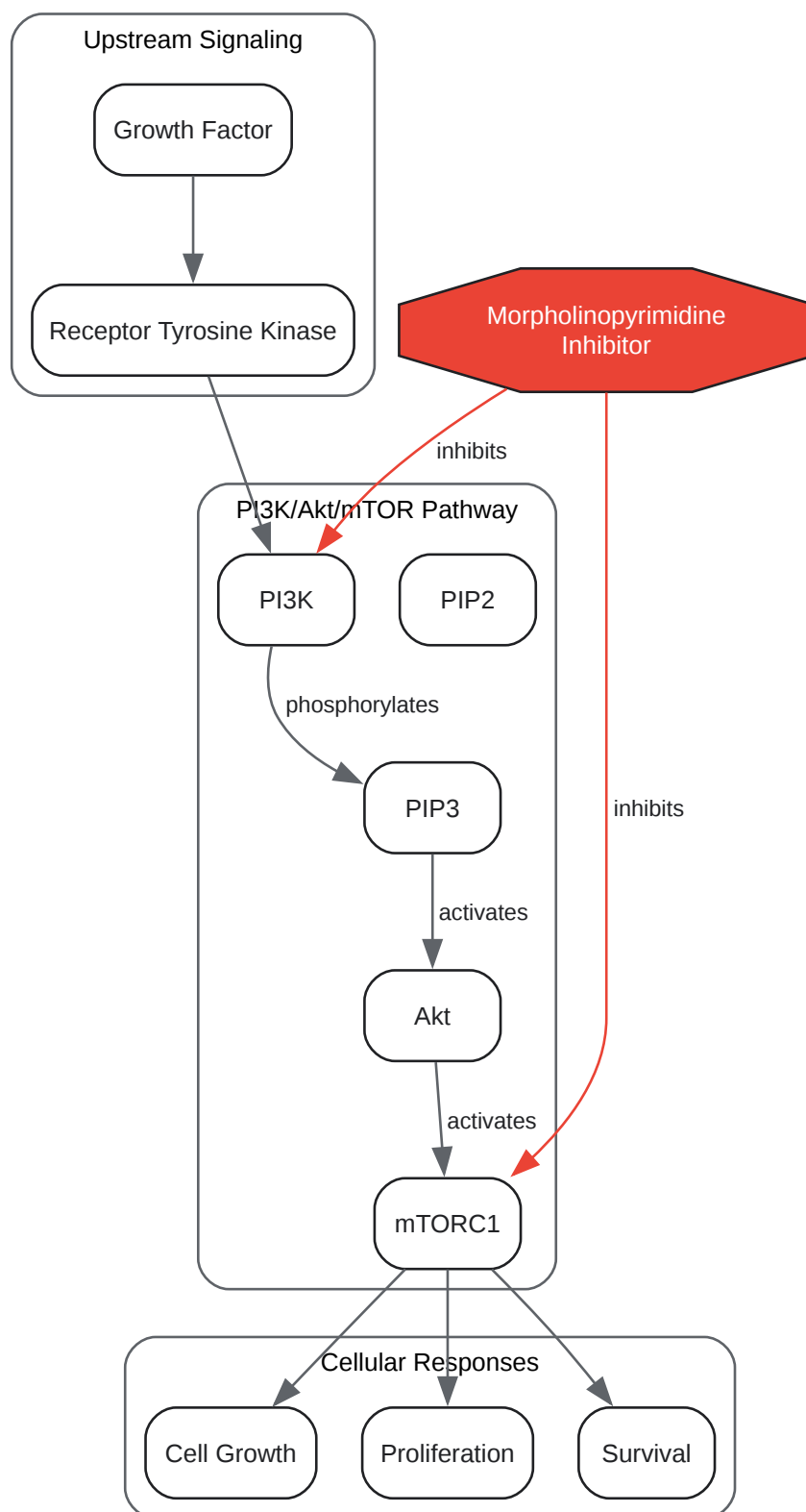
The presence of the morpholinopyrimidine core in the title compound strongly suggests that it may function as a kinase inhibitor. The 4-fluorophenyl and 2-methylsulfanyl substituents would likely modulate its potency and selectivity for specific kinases.

Anti-inflammatory Activity

Many kinase inhibitors, particularly those targeting the PI3K/mTOR and p38 MAP kinase pathways, exhibit anti-inflammatory effects. Morpholinopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in cellular assays.[8][9][10] Therefore, it is plausible that the title compound could possess anti-inflammatory properties.

Hypothesized Mechanism of Action: Kinase Inhibition

A likely mechanism of action for this class of compounds is competitive inhibition at the ATP-binding site of protein kinases. The pyrimidine core mimics the adenine base of ATP and forms hydrogen bonds with the kinase hinge region. The substituents at the 2, 4, and 6 positions occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.



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Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Representative Experimental Protocols for Biological Evaluation

To assess the biological activity of the title compound, a series of in vitro and cell-based assays would be necessary. The following are representative protocols that are commonly used for the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of the compound against a panel of purified kinases.
- **Methodology:** A common method is a fluorescence resonance energy transfer (FRET)-based assay. The kinase, a fluorescently labeled peptide substrate, and ATP are incubated with varying concentrations of the inhibitor. The extent of peptide phosphorylation is measured by changes in the FRET signal. The IC_{50} value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

- **Objective:** To assess the effect of the compound on the proliferation of cancer cell lines.
- **Methodology:** Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The GI_{50} (concentration for 50% growth inhibition) is determined from the dose-response curve.

Western Blot Analysis

- **Objective:** To investigate the effect of the compound on specific signaling pathways within cells.
- **Methodology:** Cells are treated with the compound for a defined time. The cells are then lysed, and the proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of key

signaling proteins (e.g., Akt, S6 ribosomal protein) to assess the inhibition of the target pathway.

Conclusion

While direct experimental data on 4-FLUOROPHENYL 2-(METHYLSULFANYL)-6-MORPHOLINO-4-PYRIMIDINYL SULFIDE is limited, a comprehensive analysis of its structural features and the extensive literature on related morpholinopyrimidine derivatives provides a strong basis for predicting its properties and potential biological activities. The compound is likely to be a kinase inhibitor with potential applications in oncology and inflammatory diseases. The synthetic and experimental protocols outlined in this guide provide a framework for the future investigation of this promising molecule. Further research is warranted to synthesize, characterize, and biologically evaluate this compound to validate these hypotheses and explore its therapeutic potential.

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